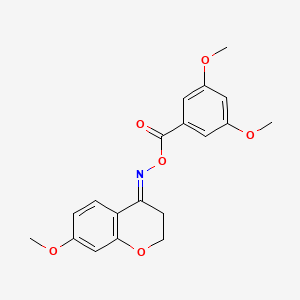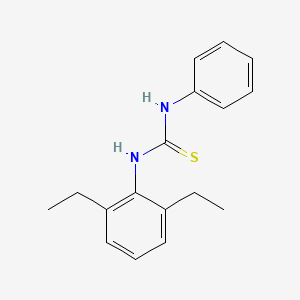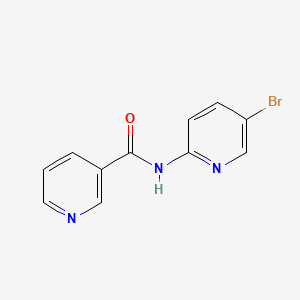![molecular formula C20H19N3O2 B5708081 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as NPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects in vitro, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is its potential toxicity, which may require special handling and disposal procedures.
Direcciones Futuras
There are several potential future directions for research on 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. In addition, there is potential for the use of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in the fabrication of organic electronics, such as OLEDs. Further studies are also needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile and its potential applications in the treatment of inflammatory diseases. Overall, the future of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile research is promising and may lead to new discoveries and innovations in various fields.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde and 4-(1-piperidinyl)benzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile.
Propiedades
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBBZQNVBGSPL-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)


![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)